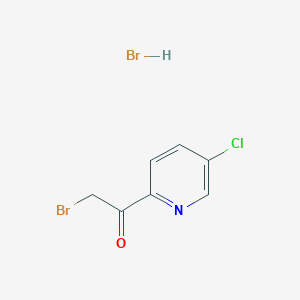
4-Bromo-5-chloro-2-fluoroaniline
Vue d'ensemble
Description
4-Bromo-5-chloro-2-fluoroaniline, also known as 4-BCFA, is an organic compound with the chemical formula C6H3BrClFN. This compound is a colorless solid that is a member of the aniline family and is used in a variety of scientific research applications. 4-BCFA is a versatile compound that can be used in the synthesis of other compounds and can also be used as a reactant in various biochemical and physiological experiments.
Applications De Recherche Scientifique
4-Bromo-5-chloro-2-fluoroaniline has a variety of scientific research applications. It can be used as a reactant in biochemical and physiological experiments and can also be used as a starting material for the synthesis of other compounds. 4-Bromo-5-chloro-2-fluoroaniline is also used in the synthesis of various drugs, including anti-inflammatory drugs, anti-fungal drugs, and anti-cancer drugs. Additionally, 4-Bromo-5-chloro-2-fluoroaniline has been used in the synthesis of nanoparticles, which can be used for a variety of applications, such as drug delivery and diagnostics.
Mécanisme D'action
Biochemical Pathways
Anilines can participate in various biochemical reactions, including hydroxylation and acetylation . These reactions can lead to the formation of metabolites that may have different biological activities than the parent compound.
Pharmacokinetics
It is known that anilines are generally well-absorbed in the body and can be metabolized by various enzymes, primarily in the liver . The metabolites are typically excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-fluoroaniline . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to the compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-5-chloro-2-fluoroaniline has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, which makes it a cost-effective choice for experimentation. Additionally, 4-Bromo-5-chloro-2-fluoroaniline is a relatively stable compound, which makes it a good choice for experiments that require a long reaction time.
However, there are also some limitations to using 4-Bromo-5-chloro-2-fluoroaniline in experiments. For example, the compound is not soluble in water, which can limit its use in certain experiments. Additionally, 4-Bromo-5-chloro-2-fluoroaniline is a relatively toxic compound, and therefore it should be handled with caution in the laboratory.
Orientations Futures
There are a variety of potential future directions for 4-Bromo-5-chloro-2-fluoroaniline. One potential direction is to further explore its anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, further research could be done to explore its potential as a drug delivery system and its potential as an antioxidant. Finally, further research could be done to explore its potential for use in the synthesis of other compounds.
Méthodes De Synthèse
4-Bromo-5-chloro-2-fluoroaniline can be synthesized using a variety of methods. One method is the reaction of 4-bromo-3-chloro-5-fluoroaniline with chloroform in the presence of a base such as sodium hydroxide. This reaction yields 4-Bromo-5-chloro-2-fluoroaniline as the major product. Another method is the reaction of 4-bromo-3-chloro-5-fluoroaniline with trifluoroacetic acid in the presence of a base such as sodium hydroxide. This reaction yields 4-Bromo-5-chloro-2-fluoroaniline as the major product.
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJMNEFZWYBTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556326 | |
| Record name | 4-Bromo-5-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-fluoroaniline | |
CAS RN |
116369-24-5 | |
| Record name | 4-Bromo-5-chloro-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116369-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)





![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)


